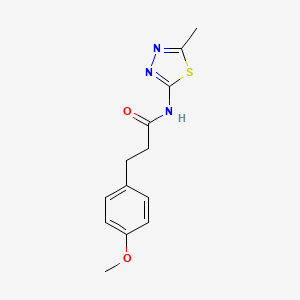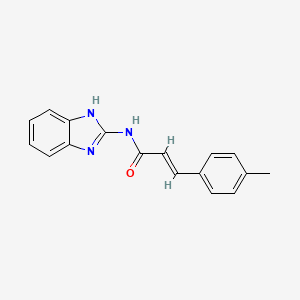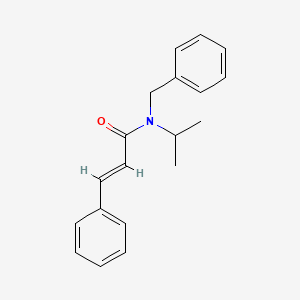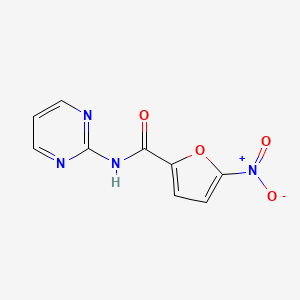
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and survival. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and neuroprotective effects. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce inflammation and oxidative stress, suggesting its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its potential toxicity, which requires careful handling and dosage control in laboratory experiments.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, including further investigation of its mechanism of action and potential therapeutic applications in various diseases. Additionally, research could focus on developing more effective and less toxic derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide for use in laboratory experiments and potential clinical applications. Finally, research could focus on the development of targeted delivery methods for 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide to improve its efficacy and reduce potential side effects.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with chloroacetyl chloride to form 3-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-ylamine, which is further reacted with propionyl chloride to produce 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
科学的研究の応用
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In diabetes research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes. In neurodegenerative disorder research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-16-13(19-9)14-12(17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7H,5,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKZFYBKDUMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)



